The compound [Sar1,Bpa3]Angiotensin II is a modified analog of angiotensin II, which is a potent peptide hormone involved in the regulation of blood pressure and fluid balance. This compound incorporates a sarcosine residue at position 1 and a p-benzoyl-l-phenylalanine residue at position 3, enhancing its binding affinity to angiotensin II receptors. This modification allows for the exploration of receptor interactions and mechanisms at a molecular level.
This compound belongs to the class of angiotensin II receptor agonists, specifically targeting the angiotensin II type 1 receptor (AT1R), which plays a crucial role in cardiovascular physiology and pathology. It is classified under G-protein-coupled receptors, which are vital for signal transduction in response to various stimuli .
The synthesis of [Sar1,Bpa3]Angiotensin II typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:
The incorporation of p-benzoyl-l-phenylalanine introduces a photoreactive site that can be used for photoaffinity labeling studies, allowing researchers to investigate binding interactions with receptors in more detail .
The molecular structure of [Sar1,Bpa3]Angiotensin II can be characterized by its specific sequence, which includes:
This modification affects the three-dimensional conformation of the peptide, which is critical for its interaction with the AT1R.
Molecular modeling studies have shown that modifications like those present in [Sar1,Bpa3]Angiotensin II can significantly alter binding affinities and receptor activation profiles compared to unmodified angiotensin II .
[Sar1,Bpa3]Angiotensin II participates in several key reactions:
The binding affinity and specificity can be quantitatively assessed using radiolabeled versions of [Sar1,Bpa3]Angiotensin II in competition assays against other ligands .
Upon binding to AT1R, [Sar1,Bpa3]Angiotensin II activates G-proteins associated with the receptor, leading to various intracellular signaling cascades:
Studies have demonstrated that this compound can induce significant increases in protein synthesis within cardiac myocytes, highlighting its role in mediating cardiac hypertrophy through receptor activation .
Relevant data from studies indicate that modifications like those seen in [Sar1,Bpa3]Angiotensin II can enhance stability and binding characteristics compared to native peptides .
[Sar1,Bpa3]Angiotensin II serves multiple purposes in scientific research:
The development of angiotensin II analogues originated in the 1970s with the synthesis of saralasin ([Sar1,Ala8]AngII), the first competitive antagonist of angiotensin II receptors. Researchers engineered saralasin by substituting aspartic acid at position 1 with sarcosine (N-methylglycine) to confer resistance against aminopeptidase degradation. Unexpectedly, this modification substantially increased affinity for vascular smooth muscle receptors [7]. Saralasin’s partial agonist activity and metabolic instability, however, limited its therapeutic utility, spurring efforts to develop metabolically stable, high-affinity probes for receptor characterization.
The 1980s–1990s witnessed strategic advances in peptide engineering focused on incorporating photolabile residues. Early photoaffinity analogs used aryl azides like p-azidophenylalanine, but these generated highly reactive nitrenes that lacked residue specificity. Bpa emerged as a superior alternative due to its diazirine ring, which forms a carbene upon UV irradiation that inserts into proximal C-H or X-H bonds with greater residue selectivity [8]. This innovation enabled precise mapping of ligand-binding domains within G protein-coupled receptors (GPCRs), setting the stage for [Sar1,Bpa3]AngII.
Compound Name | Structural Modifications | Primary Application | Key Advancement |
---|---|---|---|
Saralasin | [Sar¹,Ala⁸]AngII | Antagonism | First competitive AT1 antagonist; enhanced metabolic stability [7] |
[Sar¹,p-AzidoPhe⁸]AngII | Phe⁸ → p-azido-Phe | Photoaffinity labeling | Early photoaffinity probe targeting C-terminal receptor contacts [8] |
[Sar¹,Bpa⁸]AngII | Phe⁸ → Bpa | Photoaffinity labeling | Selective AT1 labeling via carbene insertion; identified transmembrane domain contacts [8] |
[Sar¹,Bpa³]AngII | Tyr³ → Bpa | Photoaffinity labeling | Targeted extracellular domain; enabled mapping of ECL2/β-hairpin interactions [2] [8] |
[Sar¹,Tdf³]AngII | Tyr³ → 2,5,7-trifluorotryptophan | Fluorescent probing | Fluorophore incorporation for real-time binding studies [6] [10] |
Position 3 (tyrosine) was targeted for Bpa substitution based on extensive structure-activity relationship (SAR) studies indicating its critical role in receptor activation and subtype selectivity. Unlike C-terminal modifications (e.g., [Sar1,Bpa8]AngII), which predominantly engage transmembrane helices, Tyr3 interacts with the extracellular surface—specifically, the β-hairpin fold in extracellular loop 2 (ECL2) of AT1. Replacing Tyr3 with Bpa created a probe capable of capturing this extracellular interaction while retaining agonist efficacy sufficient for receptor activation prior to crosslinking [2].
The Bpa moiety possesses three key photochemical advantages:
Conformational analyses using homology modeling revealed that Bpa3 projects its benzophenone carbonyl toward ECL2, positioning it to crosslink residues critical for the "vertical binding mode" observed in AT1. In this mode, AngII simultaneously contacts extracellular domains and the transmembrane core—a dualistic interaction pattern likely conserved across peptide-activated GPCRs [2] [9]. Molecular dynamics simulations of AT1 confirmed that Bpa3 maintains hydrogen bonding with His183 in ECL2 while enabling covalent tethering to Leu110 in transmembrane helix III upon irradiation [9].
The positioning of Bpa within the AngII sequence profoundly influences receptor subtype selectivity, crosslinking efficiency, and functional outcomes. [Sar1,Bpa3]AngII exhibits distinct advantages over other Bpa derivatives:
Receptor Subtype Specificity: While [Sar1,Bpa8]AngII labels both AT1 and AT2 receptors, [Sar1,Bpa3]AngII demonstrates 25-fold higher selectivity for AT1. This arises because Tyr3 contacts the AT1-specific ECL2 β-hairpin—a structural feature absent in AT2 [5] [8]. Competitive binding assays in rat brain nuclei (rich in AT1) versus adrenal medulla (AT2-dominant) confirmed this selectivity pattern [5].
Crosslinking Efficiency: [8] reported that [Sar1,Bpa3]AngII achieved >90% covalent incorporation into AT1 receptors within 5 minutes of UV exposure—significantly faster than [Sar1,Bpa8]AngII (15–20 minutes). This efficiency stems from optimal positioning of Bpa3 near reactive residues (e.g., Leu110 and His183) in the AT1 binding pocket.
Structural Insights: Proteolytic fragmentation of AT1 crosslinked with [Sar1,Bpa3]AngII identified labeled peptides spanning residues 102–118 (transmembrane helix III) and 176–191 (ECL2). In contrast, [Sar1,Bpa8]AngII labeled transmembrane helices VI and VII. This confirmed AngII’s vertical orientation: position 3 anchors extracellular interactions, while position 8 embeds deep within the helical bundle [2].
Functional Agonism: Unlike C-terminal modifications that impair efficacy, [Sar1,Bpa3]AngII retains 85% of native AngII’s potency in IP3 accumulation assays. This allows it to stabilize active-state conformations for structural studies—an advantage over antagonist-based probes like [Sar1,Ile8]AngII [4].
Table 2: Comparative Properties of Bpa-Substituted AngII Analogues
Property | [Sar¹,Bpa³]AngII | [Sar¹,Bpa⁸]AngII | [Sar¹,Tdf³]AngII |
---|---|---|---|
Receptor Subtype Preference | AT1 >> AT2 (IC₅₀: 1.8 nM vs. 45 nM) | AT1 ≈ AT2 | AT1 selective [6] [10] |
Crosslinking Efficiency | >90% at 5 min UV | ~70% at 15 min UV | Not photoactive |
Labeled Receptor Domains | ECL2 & TM-III | TM-VI & TM-VII | N/A (fluorophore) |
Binding Affinity (AT1) | KD = 0.9 nM | KD = 1.2 nM | KD = 3.4 nM [10] |
Agonist Efficacy | 85% of AngII | 45% of AngII | Partial agonist (62%) |
The evolution of AngII analogues culminates in [Sar1,Bpa3]AngII as a precision tool for dissecting AT1 receptor activation. Its design leverages decades of peptide engineering, positioning it as an indispensable probe for contemporary GPCR structural biology.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3